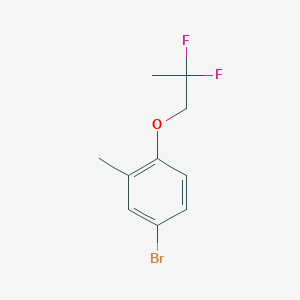

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene

Description

Properties

IUPAC Name |

4-bromo-1-(2,2-difluoropropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-7-5-8(11)3-4-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYFNLWKBZGFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and difluoropropoxy groups may influence its interaction with biological targets, making it a subject of interest for drug development and therapeutic applications.

- Molecular Formula : C₈H₇BrF₂O

- Molecular Weight : 237.04 g/mol

- Boiling Point : Not available

- Density : Not specified

- CAS Number : 888327-32-0

The biological activity of 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene is largely attributed to its ability to interact with various biomolecules. The unique electronic properties imparted by the fluorine atoms can enhance the compound's binding affinity to specific receptors or enzymes. This interaction may modulate biochemical pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluating the antimicrobial properties of various brominated compounds found that 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to membrane disruption and interference with bacterial cell wall synthesis. -

Cytotoxic Effects :

Research involving cancer cell lines indicated that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly against breast and lung cancer cell lines. -

Enzyme Inhibition :

Investigations into the inhibition of cytochrome P450 enzymes revealed that 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene could significantly inhibit CYP3A4 activity. This finding is crucial as it suggests possible interactions with other drugs metabolized by this enzyme, warranting further pharmacokinetic studies. -

Neuroactive Properties :

Binding assays conducted on neurotransmitter receptors showed that the compound selectively binds to certain nicotinic acetylcholine receptors. This selectivity could lead to applications in treating neurological disorders or enhancing cognitive functions.

Scientific Research Applications

Chemical Synthesis

4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene serves as a versatile intermediate in organic synthesis. Its bromine substituent allows for further functionalization, making it valuable in the preparation of various derivatives. Notably, it can be utilized to synthesize compounds with herbicidal and pharmaceutical properties.

Table 1: Potential Derivatives and Their Applications

| Derivative | Application |

|---|---|

| Isoxazoline derivatives | Herbicides |

| Aniline derivatives | Pharmaceuticals |

| Fluorinated compounds | Agrochemicals and pharmaceuticals |

Pharmaceutical Applications

The compound is particularly relevant in the development of pharmaceutical agents. Its structural features enable modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of 4-bromoaniline are known to exhibit herbicidal activity, which can be attributed to their ability to interfere with plant growth processes.

Case Study: Herbicidal Activity

Research has shown that 4-bromoaniline derivatives can be employed as intermediates in synthesizing isoxazoline-3-ylacylbenzenes, which are known for their herbicidal properties. The synthesis involves multiple steps where 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene acts as a key precursor .

Agrochemical Development

The compound's role in agrochemical formulations is significant due to its potential to act as a herbicide or pesticide. The difluoropropoxy group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues and exert biological effects.

Research Insights

A study highlighted that compounds derived from 4-bromoaniline exhibited selective herbicidal activity against certain weed species while being less toxic to crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Material Science

In addition to its applications in pharmaceuticals and agrochemicals, 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene may also find utility in material science. The incorporation of fluorinated groups can impart unique properties such as increased chemical stability and resistance to degradation.

Comparison with Similar Compounds

Structural Analogues from the Bromide Family

Key structurally related compounds (from ) include:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Purity |

|---|---|---|---|---|

| 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene | 2203071-71-8 | C₁₀H₁₀BrF₂O | 1-(2,2-difluoropropoxy), 2-methyl, 4-bromo | 95% |

| 1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene | 2150821-68-2 | C₉H₈BrF₃O | 4-(2,2-difluoropropoxy), 2-fluoro, 1-bromo | 95% |

| 4-Bromo-2-(2,2-difluoropropoxy)-1-methyl-benzene | 2153769-23-2 | C₁₀H₁₀BrF₂O | 2-(2,2-difluoropropoxy), 1-methyl, 4-bromo | 95% |

| 1-Bromo-3,5-difluoro-4-n-propyloxybenzene | 1309933-01-4 | C₉H₈BrF₂O | 4-n-propyloxy, 3,5-difluoro, 1-bromo | 95% |

Key Observations :

- Substituent Effects: The position of bromine and fluorinated alkoxy groups significantly alters electronic properties.

- Steric and Lipophilic Differences: The methyl group in 2203071-71-8 provides steric hindrance, which may slow nucleophilic substitution compared to non-methylated analogs. The difluoropropoxy group enhances lipophilicity (logP ~2.5–3.0) relative to methoxy or ethoxy derivatives .

Comparison with Non-Fluorinated and Shorter-Chain Analogues

- 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 173336-76-0) : Replacing difluoropropoxy with methoxy groups reduces electron-withdrawing effects and lipophilicity (predicted logP ~2.0), making it less suitable for blood-brain barrier penetration in drug design .

- 4-Bromo-1-difluoromethoxy-2-methyl-benzene: The shorter difluoromethoxy chain (vs. difluoropropoxy) decreases steric bulk but maintains similar electronic effects. This compound is noted for its utility in synthesizing fluorinated pharmaceuticals .

Preparation Methods

Bromination of Methyl-Substituted Benzene Derivatives

The first critical step in the synthesis is the selective bromination of a methyl-substituted benzene, such as 1,2-dimethylbenzene (o-xylene), to introduce the bromine at the 4-position relative to the methyl groups. This step is crucial to achieve high regioselectivity and yield of the desired bromo-substituted intermediate.

- Starting Material: o-Xylene (1,2-dimethylbenzene)

- Brominating Agent: Bromine (Br2)

- Solvent: Dichloromethane (methylene chloride)

- Catalysts: Ferric chloride (FeCl3) combined with quaternary ammonium salts such as tetrabutylammonium chloride or methyl trioctylphosphine ammonium chloride

- Temperature Control: Low temperature range from -60 °C to -20 °C during bromine addition to control reaction rate and selectivity

- Reaction Conditions: Bromine is added dropwise over 3-4 hours under vigorous stirring, followed by thermal insulation and gradual warming to 10-20 °C

- Post-Reaction Treatment: Removal of dissolved hydrogen bromide, washing with saturated sodium sulfite solution, dilute alkaline wash to pH 8-9, and neutral water wash

- Product Isolation: Recovery of dichloromethane by distillation under normal pressure and vacuum distillation to purify 4-bromo-1,2-dimethylbenzene

Performance Data from Representative Examples:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| o-Xylene (mol) | 3 | 2.5 |

| Bromine (mol) | 3 | 2.5 |

| Solvent Volume (mL) | 200 | 450 |

| Catalyst (FeCl3/g) | 2 | 2 |

| Catalyst (Quaternary Ammonium/g) | 0.5 | 0.5 |

| Reaction Temperature (°C) | -25 to -30 | -55 to -60 |

| Bromine Addition Time (hours) | 3-4 | 3-4 |

| Product Yield (%) | 96.0 | 95.8 |

| Product Purity (%) | 88.3 | 91.8 |

This method achieves high selectivity (85-93%) for the 4-bromo derivative with reduced by-products, improving overall yield and purity.

Etherification to Introduce the 2,2-Difluoropropoxy Group

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The bromination step is highly sensitive to temperature and catalyst choice. Using a combination of ferric chloride and quaternary ammonium salts significantly enhances regioselectivity toward the 4-bromo position and reduces side reactions.

- The molar ratio of substrate to bromine is typically 1:1 to avoid overbromination.

- Post-reaction treatment with sodium sulfite removes residual bromine and hydrogen bromide, improving product purity.

- Recovery of solvents by distillation under normal and reduced pressure is essential for process efficiency and environmental considerations.

- Etherification reactions to introduce difluoropropoxy groups must consider the reactivity of the aromatic bromide and the nucleophilicity of the difluoropropanol-derived alkoxide. Strong bases and polar aprotic solvents facilitate this step.

- Continuous-flow photochemical bromination offers a modern alternative to batch bromination with improved control and scalability, though adaptation to the specific substrate may require optimization.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Bromo-1-(2,2-difluoropropoxy)-2-methyl-benzene, and how is purity validated?

Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example:

Substitution Reaction : React 4-bromo-2-methylphenol with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.

Purity Validation :

- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and absence of protons from phenol intermediates .

- GC-MS : Verify molecular ion peaks and fragmentation patterns consistent with the target structure .

Advanced: How can density functional theory (DFT) predict the electronic effects of the 2,2-difluoropropoxy group on bromine’s reactivity in cross-coupling reactions?

Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electron density distribution and frontier molecular orbitals:

- Electron-Withdrawing Effect : The difluoropropoxy group’s electronegativity decreases electron density at the bromine-bearing carbon, enhancing susceptibility to Suzuki-Miyaura coupling .

- Steric Maps : Calculate steric hindrance around the bromine to predict coupling efficiency with bulky palladium catalysts .

- Validation : Compare computed activation energies with experimental kinetic data to refine models .

Basic: Which spectroscopic techniques are optimal for characterizing structural features of this compound?

Answer:

- ¹⁹F NMR : Identifies the difluoropropoxy group’s chemical environment (δ ~−120 to −140 ppm for CF₂) .

- ¹H NMR : Methyl groups (δ ~2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- IR Spectroscopy : Absence of O-H stretches (~3200 cm⁻¹) confirms complete substitution of the phenol .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ or [M+Na]⁺ ions .

Advanced: How to address crystallographic disorder in the difluoropropoxy group during X-ray refinement?

Answer:

- Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to improve electron density maps .

- SHELXL Refinement : Apply PART instructions to model disordered fluorine atoms with occupancy constraints .

- Validation : Check ADPs (anisotropic displacement parameters) and residual density peaks (<0.5 eÅ⁻³) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty .

Basic: What are the stability considerations for storing this compound in a research laboratory?

Answer:

- Storage Conditions : Keep in amber vials under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the difluoropropoxy group .

- Decomposition Monitoring : Periodically check via TLC or NMR for bromine displacement or ether cleavage .

Advanced: How to resolve contradictory NOE data during structural elucidation?

Answer:

- Hybrid Approach : Combine 2D NOESY with DFT-optimized geometries to validate spatial proximity of methyl and difluoropropoxy groups .

- Dynamic Effects : Consider variable-temperature NMR to account for conformational flexibility .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts .

Advanced: How to design kinetic experiments assessing steric effects of the difluoropropoxy group on nucleophilic substitution?

Answer:

- Competitive Reactions : Compare reaction rates with analogs (e.g., non-fluorinated propoxy or ethyloxy groups) under identical conditions .

- Eyring Analysis : Plot ln(k/T) vs. 1/T to derive activation parameters (ΔH‡, ΔS‡) .

- Computational Validation : Use MD simulations to correlate steric bulk with transition-state energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.